molecular formula C18H20N6O3S B2737679 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine CAS No. 1987112-85-5

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B2737679
CAS No.: 1987112-85-5
M. Wt: 400.46
InChI Key: JYWXVHMDHSSIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine is a useful research compound. Its molecular formula is C18H20N6O3S and its molecular weight is 400.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The compound of interest has not been directly mentioned in available literature; however, research on similar compounds highlights the diverse synthetic and structural applications in the field of organic chemistry. For instance, synthesis techniques have been developed for the creation of pyridines and pyrazoles, which are crucial for the construction of complex molecules used in medicinal chemistry and material sciences. The synthesis of pyrazole derivatives from reactions involving key intermediates demonstrates the importance of such compounds in expanding the toolkit for organic synthesis (Sayed et al., 2002; Liu Li et al., 2018).

Catalysis and Functionalization

Research into the catalysis and functionalization of imidazo[1,2-a]pyridine using DMSO as both solvent and carbon source presents an innovative approach to generating structurally diverse compounds. This methodology underscores the utility of such frameworks in synthetic organic chemistry, particularly for the functionalization of molecules towards more complex derivatives with potential application in drug development and material science (Xiang Shijian et al., 2016).

Computational Studies

The compound's relevance is further underlined by computational studies on related molecules, offering insights into their electronic structures, bonding interactions, and potential reactivity patterns. These studies provide a theoretical foundation that supports experimental findings, facilitating the design of novel compounds with tailored properties for specific applications (R. N. Singh et al., 2014).

Sensor Development

Additionally, the development of sensors based on pyrazole formation reactions highlights the application of such compounds in the detection and quantification of analytes. This research area demonstrates the potential of utilizing complex organic molecules in the creation of sensitive and selective sensing devices for environmental monitoring, healthcare diagnostics, and chemical processing industries (Liu Li et al., 2018).

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-13-9-14(2)24(21-13)18(25)16-11-22(12-20-16)17-6-5-15(10-19-17)28(26,27)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXVHMDHSSIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(C=N2)C3=NC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.